Cas no 856579-28-7 (Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate)
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
- 3-METHOXYCARBONYL-5-NITRO-2(1H)-PYRIDINONE
- 3-Pyridinecarboxylicacid, 1,2-dihydro-5-nitro-2-oxo-, methyl ester
- Methyl 2-hydroxy-5-nitronicotinate
- Methyl 1,2-dihydro-5-nitro-2-oxo-3-pyridinecarboxylate (ACI)
- Nicotinic acid, 2-hydroxy-5-nitro-, methyl ester (7CI)
- 5-Nitro-2-hydroxynicotinic acid methyl ester
- METHYL2-HYDROXY-5-NITRONICOTINATE
- AC-9302
- methyl 2-hydroxy-5-nitropyridine-3-carboxylate
- DLMMETCUQGSGOK-UHFFFAOYSA-N
- AB42840
- CS-0081059
- 856579-28-7
- methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
- Z295125242
- SB54329
- 153888-40-5
- J-522029
- AKOS008105159
- EN300-29837
- MFCD07783889
- DE-0720
- SCHEMBL3348546
- AKOS006228166
-
- MDL: MFCD07783889
- Inchi: 1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
- InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
- SMILES: O=C(C1C(=O)NC=C([N+](=O)[O-])C=1)OC
Computed Properties
- Exact Mass: 198.02800
- Monoisotopic Mass: 198.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101A^2
- XLogP3: -0.2
Experimental Properties
- Density: 1.49g/cm3
- Melting Point: 250-254°C
- Boiling Point: 362.5ºC at 760 mmHg
- Flash Point: 173.1ºC
- Refractive Index: 1.567
- PSA: 105.24000
- LogP: 1.00520
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176101-10g |
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate |
856579-28-7 | 97% | 10g |
$356 | 2021-08-05 | |
| TRC | M323438-100mg |
Methyl 2-Hydroxy-5-nitronicotinate |
856579-28-7 | 100mg |
$58.00 | 2023-05-17 | ||
| TRC | M323438-250mg |
Methyl 2-Hydroxy-5-nitronicotinate |
856579-28-7 | 250mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M323438-500mg |
Methyl 2-Hydroxy-5-nitronicotinate |
856579-28-7 | 500mg |
$81.00 | 2023-05-17 | ||
| TRC | M323438-1g |
Methyl 2-Hydroxy-5-nitronicotinate |
856579-28-7 | 1g |
$ 100.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M187160-5g |
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate |
856579-28-7 | 98% | 5g |
¥1661.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M187160-1g |
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate |
856579-28-7 | 98% | 1g |
¥403.90 | 2023-09-01 | |
| Apollo Scientific | OR59785-1g |
Methyl 2-hydroxy-5-nitronicotinate |
856579-28-7 | 98% | 1g |
£65.00 | 2024-05-23 | |
| Apollo Scientific | OR59785-5g |
Methyl 2-hydroxy-5-nitronicotinate |
856579-28-7 | 98% | 5g |
£247.00 | 2024-05-23 | |
| abcr | AB271932-1 g |
Methyl 2-hydroxy-5-nitronicotinate; 98% |
856579-28-7 | 1g |
€128.90 | 2022-06-02 |
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Suppliers
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 856579-28-7): A Comprehensive Overview
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 856579-28-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug development. This compound belongs to the dihydropyridine class, which is well-known for its diverse pharmacological properties, including vasodilation and calcium channel modulation. The presence of a nitro group and a carboxylate moiety in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.
The molecular structure of Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate can be described as a cyclic heteroatom compound featuring a six-membered ring containing nitrogen atoms. The nitro group (–NO₂) at the 5-position and the carboxylate group (–COOCH₃) at the 3-position are key functional elements that influence its reactivity and biological activity. This arrangement not only contributes to its stability but also enhances its potential as a precursor in synthesizing more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of dihydropyridine derivatives. The nitro-substituted dihydropyridines have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited to develop prodrugs or bioactivatable compounds. This characteristic makes Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate a valuable scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its role in medicinal chemistry research. The structural motif of dihydropyridines is widely recognized for its interaction with biological targets such as enzymes and receptors. The nitro group introduces additional reactivity, allowing for selective modifications that can fine-tune the pharmacological profile of the compound. For instance, studies have demonstrated that nitro-substituted dihydropyridines can undergo reduction to form amine derivatives, which may exhibit different biological activities compared to their parent compounds.
The synthesis of Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate involves multi-step organic reactions that highlight the expertise required in pharmaceutical synthesis. Typically, the process begins with the condensation of appropriate precursors to form the dihydropyridine core, followed by nitration and esterification to introduce the desired functional groups. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may be employed to achieve high yields and purity.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of this compound. Molecular modeling studies have been instrumental in predicting how Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate interacts with biological targets at the molecular level. These simulations have provided insights into its binding affinity and potential side effects, guiding researchers in optimizing its pharmacological properties.
In clinical research, derivatives of dihydropyridines have been extensively studied for their therapeutic potential. While Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate itself may not be directly used as a drug candidate, it serves as a crucial intermediate in synthesizing more advanced molecules. The ability to modify its structure allows researchers to explore various analogs with tailored properties for specific therapeutic applications.
The environmental impact of synthesizing and using this compound is also an area of concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess how this compound behaves in different environmental conditions. These efforts align with global initiatives to promote sustainable chemistry practices.
The future prospects of Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. Collaborative efforts between academia and industry are expected to accelerate progress in this field. As our understanding of molecular interactions continues to evolve, this compound will likely play an increasingly important role in the development of next-generation pharmaceuticals.
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